molecular formula C8H16ClNO2S B13226708 4,4-Dimethylazepane-1-sulfonyl chloride

4,4-Dimethylazepane-1-sulfonyl chloride

Cat. No.: B13226708
M. Wt: 225.74 g/mol
InChI Key: NOZQKHJPAOLJSE-UHFFFAOYSA-N
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Description

4,4-Dimethylazepane-1-sulfonyl chloride (CAS 1494928-34-5) is a high-purity, seven-membered cyclic (azepane) sulfonyl chloride reagent designed for specialized organic synthesis and materials research. Its primary research application is in the efficient synthesis of sulfonamide derivatives through reactions with primary and secondary amines. The sulfonamide functional group is of significant interest in medicinal chemistry and materials science due to its metabolic stability and strong electron-withdrawing properties, which can enhance the acidity of adjacent protons and influence host-guest interactions . This compound serves as a key building block in postsynthetic modification strategies, particularly for functionalizing complex molecular frameworks. Researchers utilize sulfonyl chlorides like this one to introduce sulfonamide linkages into structures such as metal-organic frameworks (MOFs), creating novel materials with potential applications in catalysis, gas adsorption, and chemical sensing . The 4,4-dimethyl modification on the azepane ring introduces steric bulk that can be used to fine-tune the properties of the resulting molecules, influencing factors like conformational flexibility and intermolecular binding. The reagent reacts with amines via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic sulfur center, displacing the chloride ion and forming the sulfonamide bond. This reaction typically requires the presence of a base, such as pyridine or triethylamine, to scavenge the generated hydrochloric acid and drive the reaction to completion . As a moisture-sensitive compound, this compound should be stored under recommended cold-chain conditions and handled in a controlled atmosphere to ensure stability and reagent performance . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

4,4-dimethylazepane-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO2S/c1-8(2)4-3-6-10(7-5-8)13(9,11)12/h3-7H2,1-2H3

InChI Key

NOZQKHJPAOLJSE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(CC1)S(=O)(=O)Cl)C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 4,4 Dimethylazepane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The reactivity of 4,4-dimethylazepane-1-sulfonyl chloride is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur atom highly susceptible to attack by a variety of nucleophiles. This reactivity forms the basis for the most common and synthetically useful transformations of this compound, which are nucleophilic substitution reactions at the sulfur center. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2-like) pathway or a stepwise addition-elimination mechanism. nih.govmdpi.com The general transformation involves the displacement of the chloride ion, a good leaving group, by an incoming nucleophile.

Amine-Sulfonyl Chloride Coupling for Sulfonamide Formation

The reaction between sulfonyl chlorides and primary or secondary amines is a cornerstone of medicinal and synthetic chemistry for the construction of sulfonamide linkages. cbijournal.comsigmaaldrich.com This coupling reaction is highly efficient and broadly applicable. In the context of this compound, reaction with an amine (R¹R²NH) yields the corresponding N-substituted 4,4-dimethylazepane-1-sulfonamide. The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by the addition of a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, or by using an excess of the reacting amine to drive the reaction to completion. cbijournal.comlibretexts.org

While specific kinetic data for the reactions of this compound are not extensively detailed in the literature, the kinetics can be understood from general principles of nucleophilic substitution at a sulfonyl sulfur. The reaction rate is dependent on several factors, including the nucleophilicity of the amine, steric hindrance at both the amine and the sulfonyl chloride, solvent polarity, and the base used. mdpi.com Studies on analogous arenesulfonyl chlorides have shown that electron-withdrawing substituents on the ring generally increase the electrophilicity of the sulfur atom and thus accelerate the rate of substitution. nih.govmdpi.com

Optimization of sulfonamide formation typically involves screening various parameters to maximize the yield and purity of the product. Key variables include the choice of solvent, the type of base, and the reaction temperature. Aprotic solvents of varying polarities, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile, are commonly employed. The choice of base is also critical; non-nucleophilic organic bases are preferred to avoid competition with the amine nucleophile.

Table 1: Illustrative Optimization of a Representative Sulfonamide Coupling Reaction This table presents generalized data based on typical optimization studies for sulfonamide synthesis.

EntryAmineBase (equiv.)SolventTemp (°C)Yield (%)
1AnilinePyridine (2.0)DCM0 to 2585
2AnilineTriethylamine (2.0)DCM0 to 2592
3AnilineHünig's base (2.0)DCM0 to 2595
4AnilineTriethylamine (2.0)THF0 to 2588
5AnilineTriethylamine (2.0)Acetonitrile0 to 2590

Regioselectivity becomes a consideration when the amine substrate contains multiple nucleophilic sites. Primary and secondary aliphatic amines are highly potent nucleophiles that typically react selectively with the sulfonyl chloride group over other less nucleophilic functional groups like alcohols or aromatic amines under standard conditions.

Regarding stereochemistry, the sulfur atom in the sulfonyl chloride is achiral. Therefore, its reaction with an achiral amine does not generate a stereocenter. If a chiral amine is used, the reaction produces a sulfonamide with a stereocenter originating from the amine. Since the reaction occurs at the sulfur atom and does not involve the chiral center of the amine, racemization is not a concern. The formation of diastereomers is possible if the resulting sulfonamide contains more than one stereocenter, though often with little diastereoselection in the absence of directing groups. nih.gov The stereoselective synthesis of substituted azepane rings themselves, however, is a recognized synthetic challenge. nih.govrsc.org

Reactions with Oxygen and Sulfur Nucleophiles to Form Sulfonates and Thioesters

This compound readily reacts with oxygen-based nucleophiles, such as alcohols and phenols, in the presence of a non-nucleophilic base to form the corresponding sulfonate esters. This reaction is analogous to sulfonamide formation and is frequently used to convert an alcohol's hydroxyl group into a good leaving group (sulfonate) for subsequent substitution or elimination reactions. libretexts.org

The reaction with sulfur nucleophiles like thiols can be more complex. Direct reaction may lead to thiosulfonates. However, to form thioethers (sulfides), a common strategy involves the in-situ reduction of the sulfonyl chloride. researchgate.net This can be achieved using a phosphine (B1218219) reagent, which deoxygenates the sulfonyl chloride to a more reactive intermediate. This intermediate is then trapped by the thiol to furnish the desired thioether. nih.govresearchgate.net

Reactions with Carbon-Based Nucleophiles, including Grignard Reagents

The reaction of sulfonyl chlorides with organometallic reagents, particularly Grignard reagents (R-MgX), provides a pathway for carbon-sulfur or carbon-carbon bond formation. The outcome of this reaction is highly dependent on the reaction conditions, especially the presence or absence of a transition-metal catalyst. core.ac.uk

Two primary reaction pathways are observed:

Sulfone Formation: In the absence of a catalyst, the Grignard reagent typically acts as a nucleophile, attacking the electrophilic sulfur atom to displace the chloride. This results in the formation of a sulfone.

Desulfinylative Cross-Coupling: In the presence of certain catalysts, such as iron salts, a desulfinylative cross-coupling reaction can occur. core.ac.uk This process involves the formal replacement of the entire sulfonyl chloride moiety with the organic group from the Grignard reagent, forming a new carbon-carbon bond and releasing sulfur dioxide.

Table 2: Influence of Reaction Conditions on the Outcome of Reactions with Grignard Reagents This table illustrates potential outcomes for a representative reaction between an alkylsulfonyl chloride and a Grignard reagent based on published methodologies. core.ac.uk

EntryGrignard ReagentCatalyst (mol%)SolventTemp (°C)Major Product
1Phenylmagnesium bromideNoneTHF0 to 254,4-Dimethyl-1-(phenylsulfonyl)azepane (Sulfone)
2Phenylmagnesium bromideFe(acac)₃ (5)THF/NMP801-Phenyl-4,4-dimethylazepane (Coupling Product)
3n-Butylmagnesium chlorideNoneTHF0 to 251-(Butylsulfonyl)-4,4-dimethylazepane (Sulfone)
4n-Butylmagnesium chlorideFe(acac)₃ (5)THF/NMP801-Butyl-4,4-dimethylazepane (Coupling Product)

Addition and Annulation Reactions Involving the Azepane Ring and Sulfonyl Moiety

The N-sulfonyl group in 4,4-dimethylazepane-1-sulfonamide derivatives is generally robust and often serves as a protecting group for the nitrogen atom. Specific addition or annulation reactions where the sulfonyl chloride of this compound itself directly participates with the azepane ring are not widely documented. The primary role of the sulfonyl group in the context of the ring's reactivity is often electronic. As a potent electron-withdrawing group, the sulfonyl moiety reduces the nucleophilicity and basicity of the azepane nitrogen.

While direct annulation reactions starting from the sulfonyl chloride are uncommon, N-sulfonyl azepines are key intermediates in various synthetic strategies used to build complex fused-ring systems. researchgate.net Methodologies such as intramolecular cyclization or rearrangement of functionalized N-sulfonyl azepane precursors are employed to construct bicyclic or polycyclic frameworks. researchgate.net For instance, the presence of the sulfonyl group can influence the stereochemical outcome of reactions at other positions on the azepane ring or can be used to direct cyclization reactions. However, these transformations typically require additional functional groups on the azepane skeleton that are not present in the parent 4,4-dimethylazepane (B2824433) structure.

Reactions with Unsaturated Hydrocarbons (Alkenes, Alkynes, and (Hetero)arenes)

The reactivity of this compound with unsaturated hydrocarbons is characteristic of sulfonyl chlorides, which can undergo a variety of transformations including additions and substitutions. These reactions are often mediated by transition metals or proceed through radical pathways. magtech.com.cn

With alkenes and alkynes, this compound can participate in addition reactions. For instance, in the presence of a suitable catalyst, it can undergo chlorosulfonylation, where the sulfonyl chloride adds across the double or triple bond. This typically results in the formation of β-chloro sulfones. researchgate.net The regioselectivity of this addition is influenced by both electronic and steric factors of the unsaturated hydrocarbon. Visible light-induced photocatalysis has emerged as a green and efficient method for the sulfonylation of alkenes and alkynes with sulfonyl chlorides. rsc.orgnih.gov For example, the reaction can be promoted by an electron-donor-acceptor (EDA) complex formation with sodium iodide in water, leading to β-iodo-substituted sulfone derivatives. rsc.org

The general mechanism for the radical addition to an alkene is initiated by the homolytic cleavage of the S-Cl bond, generating a sulfonyl radical. This radical then adds to the alkene to form a carbon-centered radical, which subsequently abstracts a chlorine atom from another sulfonyl chloride molecule to yield the final product and propagate the radical chain.

Metal-catalyzed reactions offer another avenue for the functionalization of unsaturated hydrocarbons. For example, copper-catalyzed coupling of sulfonyl chlorides with alkenes can lead to the synthesis of dienyl sulfones or β-chlorosulfones. researchgate.net Ruthenium(II) complexes have also been shown to catalyze the reaction of arenesulfonyl chlorides with olefins to form β-unsaturated sulfones. acs.org

In the case of (hetero)arenes, the reaction with this compound can lead to the formation of sulfones via a Friedel-Crafts-type reaction. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid. Furthermore, transition-metal-catalyzed C-H functionalization provides a direct method for the sulfonylation of arenes. For instance, a ruthenium-catalyzed reaction can achieve ortho/meta-selective dual C-H bonds functionalizations of arenes, where the arylsulfonyl chloride acts as both a sulfonation and chlorination reagent. acs.org Copper(II)-mediated sulfonylation of (hetero)arenes using monodentate directing groups has also been developed. nih.gov

Table 1: Representative Reactions of Sulfonyl Chlorides with Unsaturated Hydrocarbons

Reaction TypeSubstrateReagentCatalyst/ConditionsProduct
ChlorosulfonylationAlkeneRSO₂ClCu-based photocatalystsβ-Chloro sulfone
HydrosulfonylationAlkyneRSO₂ClVisible light, (TMS)₃SiHVinyl sulfone
IodosulfonylationAlkeneRSO₂Cl, NaIVisible light, waterβ-Iodo sulfone
C-H SulfonylationAreneRSO₂ClRu(II) complexAryl sulfone

Reactions with Imines, Halogenated Aldehydes, and Ketones

The reactions of this compound with imines, halogenated aldehydes, and ketones are characterized by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.

With imines, sulfonyl chlorides can react to form a variety of products. The reaction of alkanesulfonyl chlorides with cyclic imines has been shown to generate N-alkanesulfonyl cyclic iminium ions. researchgate.nettandfonline.com These intermediates are then susceptible to attack by nucleophiles present in the reaction mixture, such as water or the chloride anion, leading to addition products. researchgate.nettandfonline.com The specific outcome of the reaction can be influenced by the structure of the imine. For instance, while acyclic N-alkylimines can react with alkanesulfonyl chlorides to afford β-sultam derivatives, cyclic imines tend to yield ring-opened or nucleophilic addition products instead. tandfonline.com The formation of fused polycyclic β-sultam derivatives from cyclic imines and alkanesulfonyl chlorides via cycloaddition is generally not observed. tandfonline.com

The reaction with halogenated aldehydes and ketones can proceed via different pathways. Sulfonyl chlorides can act as a source of "Cl+" for the α-chlorination of aldehydes and ketones under basic conditions. For example, treatment of a ketone with a strong base like lithium diisopropylamide (LDA) generates an enolate, which can then be quenched with a sulfonyl chloride to yield an α-chloroketone. pitt.edu Trichloromethanesulfonyl chloride has been used for the efficient α-chlorination of aldehydes under mild conditions. organic-chemistry.org

Alternatively, the sulfonyl group can add to the carbonyl carbon. However, reactions involving direct addition to the carbonyl of halogenated aldehydes and ketones are less common and often require specific catalysts or reaction conditions. The electron-withdrawing nature of the halogens in α-halo ketones and aldehydes can influence the reactivity of the carbonyl group.

Table 2: Products from Reactions of Sulfonyl Chlorides with Imines and Carbonyls

Reactant 1Reactant 2Key Intermediate/Product Type
RSO₂ClCyclic ImineN-Alkanesulfonyl cyclic iminium ion
RSO₂ClAcyclic N-Alkyl Imineβ-Sultam
RSO₂ClKetone/Aldehyde (with base)α-Chloro ketone/aldehyde

Radical and Metal-Catalyzed Transformations of this compound

This compound is amenable to a range of radical and metal-catalyzed transformations, which are powerful tools for the formation of C-S and C-C bonds. These reactions often proceed via the generation of a sulfonyl radical or through an oxidative addition/reductive elimination cycle at a metal center.

Radical Transformations:

Under photoredox catalysis or upon initiation with radical initiators, the S-Cl bond of this compound can undergo homolytic cleavage to generate a 4,4-dimethylazepane-1-sulfonyl radical. This reactive intermediate can participate in various radical reactions. One notable transformation is the hydrosulfonylation of alkenes and alkynes. nih.govresearchgate.net In these reactions, the sulfonyl radical adds to the unsaturated bond, and the resulting carbon-centered radical is then trapped by a hydrogen atom donor, such as tris(trimethylsilyl)silane, to afford the hydrosulfonylated product. nih.gov Visible light-mediated atom transfer radical addition (ATRA)-like processes have been developed for the synthesis of β-hydroxysulfones from sulfonyl chlorides and alkenes in the presence of water. acs.orgresearchgate.net

Metal-Catalyzed Transformations:

Transition metal catalysis offers a versatile platform for the transformation of sulfonyl chlorides. Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, in a Stille-type coupling, this compound could potentially be coupled with organostannanes with desulfitation to form C-C bonds. researchgate.net Similarly, palladium-catalyzed cross-coupling with organostannanes can also lead to the synthesis of sulfones. acs.org Palladium catalysts have also been employed for the chlorosulfonylation of arylboronic acids, which provides a route to aryl sulfonamides. nih.gov

Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with Grignard reagents have also been reported, offering an economical and environmentally benign method for C-C bond formation. researchgate.net Copper catalysts have been utilized for the coupling of sulfonyl chlorides with alkenes to synthesize dienyl sulfones and β-chlorosulfones. researchgate.net

These metal-catalyzed reactions often involve an oxidative addition of the sulfonyl chloride to a low-valent metal center, followed by transmetalation (in the case of cross-coupling reactions) and reductive elimination to furnish the final product and regenerate the catalyst.

Table 3: Summary of Radical and Metal-Catalyzed Transformations

TransformationCatalyst/InitiatorKey IntermediateProduct Type
HydrosulfonylationPhotoredox catalystSulfonyl radicalAlkyl/Vinyl sulfone
Stille Cross-CouplingPalladium complex-Biaryl/Alkene
Desulfinylative C-C CouplingIron salt-C-C coupled product
Alkene CouplingCopper complex-Dienyl/β-Chloro sulfone

Theoretical and Computational Chemistry Studies

Computational studies on the electronic structure of the sulfonyl group reveal that it is highly polarized. researchgate.netacs.org The bonding within the sulfonyl moiety is best described by polar interactions of the form S⁺-O⁻, augmented by reciprocal hyperconjugative interactions (n → σ*), rather than significant d-orbital participation leading to formal octet violation at the sulfur atom. researchgate.netacs.org This model suggests that the substituents around the central sulfur atom act as both donors and acceptors simultaneously. acs.org

In this compound, the nitrogen atom of the azepane ring and the chlorine atom are bonded to the central sulfur atom. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. fiveable.me Natural Bond Orbital (NBO) analysis of similar sulfonyl chlorides indicates a significant positive charge on the sulfur atom. The S-Cl bond is relatively long and polarized, making the chloride a good leaving group in nucleophilic substitution reactions. wikipedia.org The nitrogen atom of the azepane ring, being directly attached to the sulfonyl group, will have its electron density significantly withdrawn, which in turn affects the properties of the entire azepane ring.

The presence of the 4,4-dimethyl groups on the azepane ring primarily introduces steric effects and influences the conformational preferences of the ring system, but their electronic effect on the sulfonyl chloride moiety is expected to be minimal and transmitted through the carbon framework.

Advanced computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms of sulfonyl chlorides. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown through DFT studies to proceed via a single transition state, consistent with an Sₙ2 mechanism. nih.govdntb.gov.ua This suggests that nucleophilic substitution at the sulfur atom of this compound would likely follow a similar synchronous pathway, involving backside attack of the nucleophile and inversion of configuration at the sulfur center.

Computational studies can also shed light on the mechanisms of more complex reactions. For radical reactions, DFT calculations can be used to determine the bond dissociation energy of the S-Cl bond and the activation barriers for the addition of the resulting sulfonyl radical to unsaturated systems. In metal-catalyzed reactions, computational modeling can help to map out the entire catalytic cycle, including the energetics of oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, DFT calculations can be employed to understand the role of catalysts and solvents in these reactions. For example, computational models can help explain how the introduction of a chloride ion can affect the reaction free energy diagram in catalytic processes.

The seven-membered azepane ring is a flexible system that can adopt multiple conformations. lifechemicals.com High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation is the most stable. nih.gov The chair conformation is often associated with a transition state. nih.gov The presence of substituents on the ring can significantly influence the conformational equilibrium.

For the 4,4-dimethylazepane ring system, the gem-dimethyl group at the 4-position will have a pronounced effect on the conformational landscape. These bulky methyl groups will seek to occupy positions that minimize steric interactions, such as transannular strain. This steric hindrance will likely further stabilize certain twist-chair or boat-like conformations over others. The conformational preferences of the ring will, in turn, influence the reactivity of the molecule by affecting the accessibility of the sulfonyl chloride group to incoming reagents.

Derivatives and Functionalization Strategies of 4,4 Dimethylazepane 1 Sulfonyl Chloride

Synthesis of Sulfonamide Derivatives and Analogues

The reaction of 4,4-dimethylazepane-1-sulfonyl chloride with a diverse range of primary and secondary amines provides a straightforward method for creating a library of novel sulfonamide compounds. cbijournal.com The nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfur-nitrogen bond. rsc.org

The versatility of this reaction allows for the introduction of a wide variety of substituents, depending on the structure of the amine used. This includes aliphatic, aromatic, and heterocyclic amines. cbijournal.comprinceton.edu The reaction conditions are generally mild, and various protocols, including microwave-assisted synthesis, have been developed to improve efficiency and reaction times. rsc.org The choice of solvent and base can be optimized depending on the specific reactivity of the amine. openpharmaceuticalsciencesjournal.com

Table 1: Illustrative Examples of Sulfonamide Synthesis from Sulfonyl Chlorides and Amines Note: This table presents the general reaction of sulfonyl chlorides with amines, which is directly applicable to this compound.

Amine ReactantAmine TypeGeneral ProductKey FeaturesReference
AnilinePrimary AromaticN-Aryl SulfonamideForms sulfonamides with aromatic substituents, often used in drug design. rsc.org
BenzylaminePrimary AliphaticN-Alkyl SulfonamideProduces sulfonamides with flexible alkyl linkers. nih.gov
PiperidineSecondary CyclicN-Sulfonylated HeterocycleIncorporates a saturated heterocyclic ring into the final structure. princeton.edu
Morpholine (B109124)Secondary CyclicN-Sulfonylated HeterocycleIntroduces a morpholine moiety, which can improve physicochemical properties. oregonstate.edu
tert-ButylaminePrimary Aliphatic (Hindered)N-tert-Butyl SulfonamideReaction with sterically hindered amines is feasible and yields bulky sulfonamides. nih.gov

Beyond simple amine coupling, this compound can be used to integrate the 4,4-dimethylazepane-1-sulfonamide moiety into larger, more complex molecules. This is particularly relevant in the field of drug discovery, where the sulfonamide group acts as a bioisostere for amides, offering improved metabolic stability and different hydrogen bonding patterns. princeton.edu

Transformation into Other Sulfonyl-Containing Functional Groups

The reactivity of the sulfonyl chloride group is not limited to forming sulfonamides. It serves as a precursor for other important sulfur-containing functional groups.

Sulfonic Acids: this compound can be readily hydrolyzed to the corresponding 4,4-dimethylazepane-1-sulfonic acid. This reaction typically occurs in the presence of water. While often an undesired side reaction, controlled hydrolysis provides a direct route to the sulfonic acid derivative. Sulfonic acids and their salts are utilized in drug development for their ability to improve solubility and other physicochemical properties. nih.gov

Sulfonic Esters (Sulfonates): The reaction of this compound with alcohols in the presence of a base yields sulfonic esters. This reaction is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The resulting sulfonate esters are themselves useful synthetic intermediates. oregonstate.edu

Sulfonyl Fluorides: The conversion of sulfonyl chlorides to sulfonyl fluorides is a valuable transformation, as sulfonyl fluorides have gained prominence as chemical probes and covalent inhibitors in chemical biology. princeton.edu They exhibit greater stability towards hydrolysis compared to sulfonyl chlorides while retaining sufficient reactivity for specific applications like Sulfur-Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.gov This conversion can be achieved by treating the sulfonyl chloride with a fluoride (B91410) source, such as potassium fluoride (KF), often in an in-situ manner following the formation of the sulfonyl chloride. researchgate.net

Sulfinamides: this compound can be converted to the corresponding 4,4-dimethylazepane-1-sulfinamide. This involves a reduction of the sulfonyl chloride to a sulfinyl chloride intermediate, which then reacts with an amine. Methods for the direct synthesis of sulfinamides from sulfonyl chlorides often employ a reducing agent, such as triphenylphosphine, which facilitates the in-situ reduction and subsequent reaction with an amine. nih.gov Sulfinamides are important synthetic intermediates and chiral auxiliaries in asymmetric synthesis. researchgate.net

Table 2: Transformations of the Sulfonyl Chloride Group Note: This table outlines general reactions applicable to this compound.

Target Functional GroupRequired Reagent(s)Reaction TypeReference
Sulfonic AcidWater (H₂O)Hydrolysis lookchem.com
Sulfonic EsterAlcohol (R-OH), BaseEsterification oregonstate.edu
Sulfonyl FluoridePotassium Fluoride (KF)Halogen Exchange researchgate.net
SulfinamideReducing Agent (e.g., PPh₃), AmineReductive Amination nih.gov

Modifications and Derivatizations of the Azepane Ring System

While functionalization typically focuses on the sulfonyl chloride group, the 4,4-dimethylazepane (B2824433) ring itself offers opportunities for further derivatization. These modifications would allow for the synthesis of analogues with altered steric profiles, polarity, and conformational properties.

Potential strategies for modifying the saturated azepane ring could include C–H functionalization, although this is often challenging on unactivated alkyl positions. However, advances in catalysis may provide routes to introduce substituents at various positions on the carbocyclic portion of the ring. Another possibility involves reactions targeting the gem-dimethyl groups, though these are generally unreactive. More complex, multi-step synthetic sequences could be envisioned where the azepane ring is constructed from an already functionalized precursor before the introduction of the sulfonyl chloride group. Such approaches would grant access to a much wider range of structurally diverse compounds based on the 4,4-dimethylazepane scaffold.

Based on the conducted research, there is currently insufficient publicly available scientific literature to generate a detailed article on the specific chemical compound “this compound” that adheres to the provided outline. Searches for substitution reactions on the dimethylated azepane core and ring expansion or contraction methodologies initiated from this specific azepane moiety did not yield relevant research findings.

The available literature discusses related but distinct compounds and reactions, such as general functionalization of other azepane derivatives, reactions of different sulfonyl chlorides, or manipulations of other dimethylated ring systems. However, no scholarly articles, patents, or database entries were found that specifically describe the derivatization and functionalization strategies for this compound as requested in the detailed outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the specified topics of "Substitution Reactions on the Dimethylated Azepane Core" and "Ring Expansion or Contraction Methodologies Initiated from the Azepane Moiety" for this particular compound without resorting to speculation, which would violate the requirement for scientific accuracy.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The sulfonyl chloride functional group is a cornerstone of modern synthetic chemistry, primarily utilized for the formation of sulfonamides, which are of paramount importance in medicinal chemistry.

Role in the Synthesis of Heterocyclic Compounds

Sulfonyl chlorides are key reagents in the construction of complex heterocyclic systems. They react readily with primary and secondary amines to form sulfonamide linkages, a foundational reaction in the synthesis of a diverse array of molecules. nih.gov This reaction is a convenient, single-step method for creating these robust chemical bonds. nih.gov The azepane portion of 4,4-dimethylazepane-1-sulfonyl chloride provides a seven-membered saturated nitrogen-containing ring, a structural motif present in numerous bioactive compounds. nih.gov Therefore, this reagent could be employed to introduce the 4,4-dimethylazepane (B2824433) moiety into larger molecules, serving as a crucial building block for novel heterocyclic structures. The synthesis of organosulfones, another class of compounds accessible from sulfonyl chlorides, offers pathways to versatile synthetic intermediates for creating sophisticated pyridine (B92270) and pyridine-related ring systems. nih.gov

Application in Natural Product and Pharmaceutical Analogue Synthesis

In the realm of drug discovery and pharmaceutical development, the sulfonamide group is recognized as a vital amide bioisostere—a functional group with similar physical and chemical properties to an amide. princeton.edu Replacing an amide with a sulfonamide can lead to dramatic improvements in a drug candidate's physicochemical properties, such as enhanced metabolic stability and binding affinity. princeton.edu

The synthesis of pharmaceutical analogues often involves creating libraries of related compounds to explore structure-activity relationships (SAR). nih.gov Reagents like this compound would be valuable in such campaigns. By reacting it with various amines, medicinal chemists could rapidly generate a diverse set of sulfonamide analogues, accelerating the preparation of potential new drugs. princeton.edu This approach is particularly useful in modifying existing natural products or lead compounds to optimize their therapeutic profiles. nih.gov The azepane scaffold itself is a privileged structure in pharmacology, found in over 20 FDA-approved drugs, making its incorporation into new potential therapeutics a topic of significant interest. nih.gov

Reagent for Derivatization in Advanced Analytical Methodologies

Chemical derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, often by enhancing its detectability or improving its chromatographic behavior. researchgate.net Sulfonyl chlorides are a well-established class of derivatizing agents, particularly for mass spectrometry and chromatography.

Applications in Chromatographic Separations and Sample Preparation

Beyond improving detection, derivatization can also enhance chromatographic performance. researchgate.net By altering the polarity and structural properties of an analyte, a derivatizing agent can improve peak shape, reduce tailing, and improve separation from interfering components in the sample matrix. nih.gov For sample preparation, derivatization can be used in conjunction with techniques like solid-phase extraction to selectively isolate and pre-concentrate analytes from complex biological or environmental samples. mdpi.com

Furthermore, scaffolds related to the azepane ring, such as imidazolium (B1220033) and pyridinium (B92312) cations, have been immobilized onto solid supports (e.g., silica) to create novel stationary phases for high-performance liquid chromatography (HPLC). mdpi.com These "supported ionic liquid" phases can offer unique separation mechanisms, combining anion-exchange and reversed-phase interactions, which are useful for separating a wide range of molecules, including sulfonamides. mdpi.com

Development of Novel Reagents and Catalysts Based on the Azepane Scaffold

The core structure, or scaffold, of a molecule is a key determinant of its function. The azepane ring system is a versatile scaffold that has been extensively explored in medicinal chemistry for its wide range of biological activities. nih.govresearchgate.net This same principle of scaffold-based design applies to the development of new catalysts and reagents. nih.gov By modifying the azepane scaffold, it is possible to create novel molecules with tailored reactivity and selectivity. For instance, chiral bicyclic azepanes have been synthesized and shown to have potent neuropharmacological activity, demonstrating that even simple, unexplored scaffolds can be starting points for developing new functional molecules. acs.org While specific examples starting from this compound are not documented, the azepane framework provides a robust and sterically defined platform that could be elaborated into novel organocatalysts or ligands for transition-metal catalysis. researchgate.net

Chiral Auxiliaries and Ligands Derived from Azepane-1-sulfonyl Chloride

The azepane scaffold is a recurring motif in a multitude of bioactive natural products and synthetic pharmaceuticals. The conformational flexibility of the seven-membered ring, influenced by substituents, can be pivotal for its biological activity. In the context of asymmetric synthesis, chiral derivatives of azepane can serve as effective chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions.

The reaction of this compound with chiral amines or alcohols can lead to the formation of chiral sulfonamides and sulfonate esters, respectively. These resulting compounds can act as chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The steric hindrance provided by the gem-dimethyl group at the C4 position of the azepane ring can enhance facial selectivity in reactions such as alkylations, aldol (B89426) additions, and Diels-Alder reactions. After the desired stereocenter is created, the chiral auxiliary can be cleaved and potentially recovered.

Furthermore, the nitrogen atom of the azepane ring, after conversion of the sulfonyl chloride to a sulfonamide, can act as a coordination site for metal catalysts. Bidentate or polydentate ligands can be designed by introducing additional coordinating groups onto the azepane framework. These chiral ligands, when complexed with transition metals, can catalyze a wide array of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions, affording products with high enantiomeric excess.

Table 1: Potential Chiral Auxiliaries and Ligands Derived from this compound

Derivative TypeGeneral StructurePotential Application
Chiral SulfonamideR-N(SO₂-azepane)Asymmetric alkylation, aldol reactions
Chiral Sulfonate EsterR-O(SO₂-azepane)Asymmetric Diels-Alder reactions
Chiral P,N-Ligand(Phosphino-azepane)-SO₂-RAsymmetric hydrogenation, cross-coupling

Organocatalytic Applications in Asymmetric Synthesis

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. Chiral amines and their derivatives have been extensively explored as organocatalysts. The sulfonamide moiety derived from this compound can act as a hydrogen bond donor, a key interaction in many organocatalytic transformations.

By reacting this compound with a chiral amine, a chiral sulfonamide is formed. This molecule can possess both a basic nitrogen atom (from the azepane ring or the amine) and an acidic N-H proton on the sulfonamide. This bifunctional nature allows it to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol. Such catalysts have been shown to be effective in a range of reactions, including Michael additions, aldol reactions, and Mannich reactions. The gem-dimethyl substitution on the azepane ring can influence the conformational preference of the catalyst, thereby impacting the stereochemical outcome of the catalyzed reaction.

Table 2: Potential Organocatalytic Reactions Using Derivatives of this compound

Reaction TypeCatalyst StructureRole of Azepane Moiety
Asymmetric Michael AdditionChiral sulfonamideSteric directing group, hydrogen bonding
Asymmetric Aldol ReactionChiral bifunctional sulfonamideBrønsted base/acid catalysis
Asymmetric Mannich ReactionChiral sulfonamideEnamine/iminium ion formation

Integration into Polymeric Materials and Surface Modification Agents

The reactivity of the sulfonyl chloride group makes this compound a versatile reagent for the functionalization of polymers and the modification of surfaces. This allows for the introduction of the robust and sterically defined azepane ring onto a material's surface or into its bulk structure, thereby altering its physical and chemical properties.

Sulfonyl chlorides can react with various functional groups present on polymer backbones, such as amines and hydroxyls, to form stable sulfonamide or sulfonate ester linkages. This post-polymerization modification strategy allows for the precise introduction of the 4,4-dimethylazepane moiety. The incorporation of this cyclic amine structure can enhance the thermal stability, alter the solubility, and introduce specific binding sites into the polymer. For example, polymers functionalized with azepane groups may find applications as sorbents for metal ion capture or as supports for catalysts.

In the realm of surface modification, this compound can be used to treat surfaces that possess reactive functional groups like amines or hydroxyls. This covalent attachment of the azepane derivative can significantly change the surface properties, such as hydrophobicity, biocompatibility, and adhesion. For instance, modifying a biomedical implant with a layer of azepane-containing molecules could potentially improve its interaction with biological systems. The sulfonyl chloride group provides a robust anchoring point to the surface, ensuring the long-term stability of the modification.

Table 3: Applications in Materials Science

ApplicationMethod of IntegrationResulting Property Change
Polymer FunctionalizationReaction with pendant functional groupsEnhanced thermal stability, new binding sites
Surface ModificationCovalent attachment to surface groupsAltered hydrophobicity, improved biocompatibility
Functional Monomer SynthesisConversion to a polymerizable derivativeCreation of polymers with tailored properties

Analytical and Spectroscopic Characterization in Research of 4,4 Dimethylazepane 1 Sulfonyl Chloride

Mass Spectrometry Techniques in Mechanistic and Product Analysis (e.g., HRMS, APCI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 4,4-Dimethylazepane-1-sulfonyl chloride. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the compound's elemental formula, confirming its identity beyond doubt.

Techniques such as Atmospheric Pressure Chemical Ionization (APCI) are often employed for the analysis of moderately polar and thermally stable compounds like sulfonyl chlorides. shimadzu.com In positive-ion mode, the protonated molecular ion [M+H]⁺ would be a prominent peak. The isotopic pattern observed for this peak, arising from the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S and ³⁴S), serves as a characteristic signature for the compound.

Fragmentation analysis in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure. Common fragmentation pathways for this compound would likely involve the loss of the chlorine atom, the SO₂ group, or cleavage of the azepane ring, providing valuable structural information and aiding in the identification of related impurities or reaction byproducts.

Table 2: Predicted Mass Spectrometry Data for this compound (C₈H₁₆ClNO₂S)

IonFormulaPredicted Exact Mass (m/z)Description
[M+H]⁺[C₈H₁₇³⁵ClNO₂S]⁺226.0663Protonated molecular ion (³⁵Cl isotope)
[M+H]⁺[C₈H₁₇³⁷ClNO₂S]⁺228.0634Protonated molecular ion (³⁷Cl isotope)
[M-Cl]⁺[C₈H₁₆NO₂S]⁺190.0902Fragment from loss of Chlorine
[M-SO₂Cl]⁺[C₈H₁₆N]⁺126.1283Fragment from loss of the sulfonyl chloride group

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. chemrxiv.org For this compound, the IR spectrum is dominated by characteristic absorption bands corresponding to the sulfonyl chloride moiety and the alkyl framework.

The most diagnostic peaks are the strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, which typically appear in the regions of 1350-1380 cm⁻¹ and 1160-1190 cm⁻¹, respectively. mdpi.com The presence of these two intense bands is a strong indicator of the -SO₂Cl group. Additionally, the S-Cl stretch is expected to produce a weaker absorption band at lower wavenumbers. The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹, characteristic of the methyl and methylene groups in the azepane ring. docbrown.info IR spectroscopy is particularly useful for monitoring the progress of reactions involving the sulfonyl chloride group, as its conversion to other functional groups (e.g., sulfonamides) results in the disappearance of the characteristic S=O stretching bands and the appearance of new, distinct peaks.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
2850 - 2960C-H StretchAlkyl (Azepane ring, CH₃)
1350 - 1380S=O Asymmetric StretchSulfonyl Chloride (-SO₂Cl)
1160 - 1190S=O Symmetric StretchSulfonyl Chloride (-SO₂Cl)
~1465C-H Bend (Scissoring)Methylene (-CH₂-)

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to the compound's moderate polarity, reversed-phase HPLC is the most common approach. A C18 or C8 stationary phase is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier may be added to ensure sharp peak shapes. Detection is often performed using a UV detector, although sulfonyl chlorides may have a weak chromophore. In such cases, derivatization with a UV-active agent can be employed to enhance detection sensitivity. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. innovareacademics.in The method allows for the separation of volatile impurities and can provide quantitative data. A non-polar or mid-polarity capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically used. The sample is injected into a heated inlet, vaporized, and carried through the column by an inert gas. The retention time is a characteristic property used for identification, while the peak area is used for quantification. GC-MS combines the separation power of GC with the identification capabilities of MS, making it a robust method for trace analysis and impurity identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis, such as monitoring the progress of a reaction or performing a preliminary purity check. analyticaltoxicology.comsilicycle.com A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent), often a mixture of non-polar and polar organic solvents like hexane and ethyl acetate. The separated components are visualized under UV light (if UV-active) or by staining with a chemical reagent. scientificlabs.co.uk The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in the tentative identification of the compound.

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